2-(3-Ethylcyclohexyl)aniline
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Overview
Description
2-(3-Ethylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N It is a derivative of aniline, where the aniline ring is substituted with a 3-ethylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylcyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of 3-ethylcyclohexylbenzene followed by reduction can yield this compound . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
2-(3-Ethylcyclohexyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Ethylcyclohexyl)aniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, simpler in structure with a phenyl group attached to an amino group.
Cyclohexylamine: Similar in structure but lacks the aromatic ring.
Ethylcyclohexylamine: Similar but without the aromatic ring substitution.
Uniqueness
2-(3-Ethylcyclohexyl)aniline is unique due to the presence of both an aromatic ring and a cyclohexyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(3-ethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-2-11-6-5-7-12(10-11)13-8-3-4-9-14(13)15/h3-4,8-9,11-12H,2,5-7,10,15H2,1H3 |
InChI Key |
IBAXOSAGQBSVQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)C2=CC=CC=C2N |
Origin of Product |
United States |
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